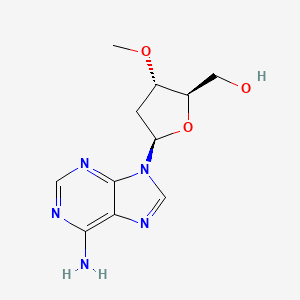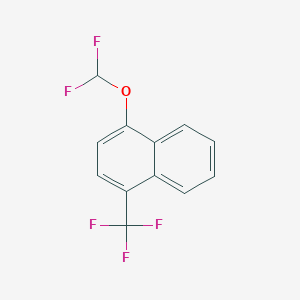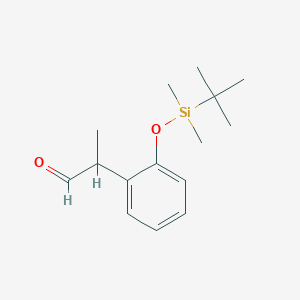
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3S,5R)-5-(6-Amino-9H-purin-9-il)-3-metoxitetrahidrofurano-2-il)metanol es un compuesto orgánico complejo con una importancia significativa en varios campos científicos. Este compuesto presenta una base de purina unida a un anillo de metoxitetrahidrofurano, que es un motivo estructural que se encuentra en muchas moléculas biológicamente activas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ((2R,3S,5R)-5-(6-Amino-9H-purin-9-il)-3-metoxitetrahidrofurano-2-il)metanol generalmente implica reacciones orgánicas de varios pasos. El proceso a menudo comienza con la preparación de la base de purina, seguida de su unión al anillo de tetrahidrofurano. Los reactivos comunes utilizados en estas reacciones incluyen varios grupos protectores, catalizadores y solventes para garantizar la estereoquímica y el rendimiento deseados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar métodos más eficientes y escalables, como la síntesis de flujo continuo o la biocatálisis. Estos métodos tienen como objetivo reducir los costos, mejorar los rendimientos y minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
((2R,3S,5R)-5-(6-Amino-9H-purin-9-il)-3-metoxitetrahidrofurano-2-il)metanol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos a la base de purina.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir nuevos grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, son cruciales para lograr los productos deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, mejorando la actividad biológica del compuesto.
Aplicaciones Científicas De Investigación
Química
En química, ((2R,3S,5R)-5-(6-Amino-9H-purin-9-il)-3-metoxitetrahidrofurano-2-il)metanol se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos.
Biología
En biología, este compuesto se estudia por su papel en los procesos celulares. Su base de purina es un componente clave de los nucleótidos, que son esenciales para la síntesis de ADN y ARN.
Medicina
En medicina, ((2R,3S,5R)-5-(6-Amino-9H-purin-9-il)-3-metoxitetrahidrofurano-2-il)metanol se investiga por sus posibles aplicaciones terapéuticas. Puede servir como precursor de agentes antivirales o anticancerígenos debido a su capacidad para interferir con el metabolismo de los ácidos nucleicos.
Industria
En el sector industrial, este compuesto se utiliza en la producción de productos farmacéuticos y agroquímicos. Su versatilidad lo convierte en un intermedio valioso en varios procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de ((2R,3S,5R)-5-(6-Amino-9H-purin-9-il)-3-metoxitetrahidrofurano-2-il)metanol involucra su interacción con objetivos moleculares como enzimas y receptores. La base de purina puede imitar nucleótidos naturales, permitiendo que el compuesto inhiba o active vías bioquímicas específicas. Esta interacción puede conducir a la modulación de procesos celulares, convirtiéndolo en un agente potente en aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Compuestos similares
Adenosina: Un nucleósido natural con una base de purina similar.
Guanosina: Otro nucleósido con una base de purina, que difiere en la parte de azúcar unida.
Inosina: Un nucleósido con una base de hipoxantina, estructuralmente similar a la base de purina en el compuesto.
Singularidad
((2R,3S,5R)-5-(6-Amino-9H-purin-9-il)-3-metoxitetrahidrofurano-2-il)metanol es único debido a su estereoquímica específica y la presencia de un anillo de metoxitetrahidrofurano. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
70147-57-8 |
|---|---|
Fórmula molecular |
C11H15N5O3 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-methoxyoxolan-2-yl]methanol |
InChI |
InChI=1S/C11H15N5O3/c1-18-6-2-8(19-7(6)3-17)16-5-15-9-10(12)13-4-14-11(9)16/h4-8,17H,2-3H2,1H3,(H2,12,13,14)/t6-,7+,8+/m0/s1 |
Clave InChI |
FFTJWXISNILIOL-XLPZGREQSA-N |
SMILES isomérico |
CO[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
COC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)









![2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate](/img/structure/B11853534.png)

